N-Benzyl 1-boc-piperidine-4-carboxamide
Overview
Description
N-Benzyl 1-BOC-piperidine-4-carboxamide, also known as tert-butyl 4-(benzylcarbamoyl)piperidine-1-carboxylate, is a chemical compound with the molecular formula C18H26N2O3 . It has a molecular weight of 318.41 .
Synthesis Analysis
The synthesis of N-Benzyl 1-BOC-piperidine-4-carboxamide involves two stages . In the first stage, N-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid is reacted with benzotriazol-1-ol and N-[3-(N,N-dimethylamino)-propyl]-N’-ethyl-carbodiimide hydrochloride in dichloromethane under an inert atmosphere . In the second stage, benzylamine is added to the reaction mixture with triethylamine in dichloromethane .Molecular Structure Analysis
The molecular structure of N-Benzyl 1-BOC-piperidine-4-carboxamide is characterized by a piperidine ring substituted with a benzylcarbamoyl group and a tert-butyl ester . The canonical SMILES representation of the molecule is CC©©OC(=O)N1CCC(CC1)C(=O)NCC2=CC=CC=C2 .Physical And Chemical Properties Analysis
N-Benzyl 1-BOC-piperidine-4-carboxamide has a number of physical and chemical properties. It has a molecular weight of 318.41 and a molecular formula of C18H26N2O3 . The compound has a complexity of 403 and a topological polar surface area of 58.6Ų . It has a rotatable bond count of 5, a hydrogen bond acceptor count of 3, and a hydrogen bond donor count of 1 .Scientific Research Applications
Synthesis of Piperidine Derivatives
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . N-Benzyl 1-boc-piperidine-4-carboxamide can be used as a starting material in the synthesis of various piperidine derivatives .
Reactions with Grignard Reagents
N-Benzyl 1-boc-piperidine-4-carboxamide can react with Grignard reagents, which are commonly used in organic chemistry for the formation of carbon-carbon bonds .
Fluorodenitrations and Nitrodehalogenations
This compound can be used in fluorodenitrations and nitrodehalogenations, which are important reactions for the synthesis of labeled PET ligands and fluoropharmaceuticals .
Synthesis of Selective α1 Receptor Antagonists
N-Benzyl 1-boc-piperidine-4-carboxamide can be used in the synthesis of selective α1 receptor antagonists . These antagonists are often used in the treatment of conditions like hypertension and benign prostatic hyperplasia .
Synthesis of Piperazine Derivatives
This compound can be used in the synthesis of piperazine derivatives . Piperazine derivatives are known for their wide range of pharmacological activities, including antifungal, antibacterial, and antiprotozoal effects .
Synthesis of Allosteric IGF-1R Inhibitors
N-Benzyl 1-boc-piperidine-4-carboxamide can be used in the synthesis of allosteric IGF-1R inhibitors . These inhibitors are being studied for their potential use in cancer treatment .
Synthesis of SIRT2 Inhibitors
This compound can be used as a starting material in the synthesis of N-(3-(4-hydroxyphenyl)-propenoyl)-amino acid tryptamides, which can act as silent information regulator human type 2 (SIRT2) inhibitors .
Safety And Hazards
properties
IUPAC Name |
tert-butyl 4-(benzylcarbamoyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-18(2,3)23-17(22)20-11-9-15(10-12-20)16(21)19-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQWIWVWFLIEKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl 1-boc-piperidine-4-carboxamide |
Synthesis routes and methods
Procedure details
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